3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide
Overview
Description
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure but differ in the substituents attached to the aromatic rings.
Fluorinated aromatic compounds: These compounds contain fluorine atoms on aromatic rings, similar to the target compound.
Methoxy-substituted aromatic compounds: These compounds have methoxy groups attached to aromatic rings.
Uniqueness
The uniqueness of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide lies in its combination of structural features, including the imidazo[1,2-a]pyridine core, fluorine atom, methoxy group, and bromide ion
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O2.BrH/c1-25-16-10-11-17(18(21)13-16)20(24)14-22(15-7-3-2-4-8-15)19-9-5-6-12-23(19)20;/h2-4,7-8,10-11,13,24H,5-6,9,12,14H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOUSKGOGJOORB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4)O)F.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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